Isoxazolo[5,4-b]pyridin-3-ylmethanol
Description
Isoxazolo[5,4-b]pyridin-3-ylmethanol is a heterocyclic compound featuring a fused isoxazole-pyridine scaffold with a hydroxymethyl substituent at the 3-position. This structure combines the electron-deficient pyridine ring with the isoxazole moiety, which is known for its bioisosteric properties and metabolic stability.
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-b]pyridin-3-ylmethanol |
InChI |
InChI=1S/C7H6N2O2/c10-4-6-5-2-1-3-8-7(5)11-9-6/h1-3,10H,4H2 |
InChI Key |
MQHHCIJDCSCGAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-b]pyridin-3-ylmethanol typically involves the heterocyclization of 5-aminoisoxazoles with 1,3-dielectrophiles . One common method includes the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides . Functionalization at position 6 can be achieved by reacting isoxazole with keto esters .
Industrial Production Methods
These methods often involve large-scale reactions under controlled conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5,4-b]pyridin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Isoxazolo[5,4-b]pyridin-3-ylmethanol exhibits significant biological activities that make it a promising candidate for drug development:
- Antitumor Activity : Preliminary studies indicate that this compound may possess anticancer properties. Research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including colorectal carcinoma and prostate cancer . For instance, compounds derived from this compound have been tested against human cancer cell lines with promising results.
- Interaction with Biological Targets : The compound is known to interact with specific enzymes and receptors involved in critical cellular processes. These interactions may influence various cellular functions, suggesting potential therapeutic applications in treating diseases related to these targets.
Synthetic Methods
The synthesis of this compound typically involves several synthetic routes. Key methods include:
- Starting Materials : The synthesis often begins with 3-methylisoxazol-5-amine as a key intermediate. This compound undergoes various reactions with chemical reagents to yield isoxazolo[5,4-b]pyridin derivatives .
- Reactions : The synthetic procedures may include nucleophilic displacement reactions followed by cyclization steps. For example, reactions involving 2-chloro-1-(1H-indol-3-yl)ethanone have been utilized to produce derivatives with significant biological activity .
Therapeutic Potential
This compound has several potential therapeutic applications:
Case Studies
Several studies have investigated the efficacy of isoxazolo[5,4-b]pyridin derivatives:
- A study evaluated the cytotoxic properties of various derivatives against human colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines using the MTT colorimetric assay. The results indicated that certain derivatives exhibited high selectivity and lower toxicity against normal cells compared to established anticancer drugs like 5-fluorouracil .
Mechanism of Action
like other heterocyclic compounds, it likely interacts with various molecular targets and pathways, influencing biological processes . Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
The following analysis compares Isoxazolo[5,4-b]pyridin-3-ylmethanol with structurally and functionally related heterocyclic compounds, focusing on synthesis, physicochemical properties, and biological activities.
Structural Analogues
A. Isoxazolo[5,4-b]pyridine Derivatives
- 4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile (Compound 4) Structure: Features a cyano group at position 5, methylthio at position 6, and an amino group at position 3. Activity: Demonstrated moderate cytotoxicity (IC₅₀ = 21–50 µM) against HCT-116 and PC3 cancer cell lines, with lower toxicity toward normal WI-38 cells . Key Data: Melting point (275–277°C), IR νmax at 2196 cm⁻¹ (CN stretch), and molecular formula C₉H₈N₄OS .
- 3-Amino-4,6-dimethyl-N-(3-methylisoxazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide (Compound 20) Structure: Incorporates a thienopyridine carboxamide substituent. Activity: Moderate anticancer activity (IC₅₀ = 21–50 µM) but lower selectivity compared to pyrrolo[3,2-d]isoxazole derivatives .
B. Pyrrolo[3,2-d]isoxazole Derivatives
- 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole (Compound 5)
C. Isothiazolo[5,4-b]pyridine Derivatives
- Isothiazolo[5,4-b]pyridin-3-amine Structure: Sulfur replaces oxygen in the heterocyclic ring. Key Data: Molecular formula C₆H₅N₃S, molecular weight 151.19 g/mol, CAS 56891-64-6 .
D. Thiazolo[5,4-b]pyridine Derivatives
- Compound 19a (2-Pyridyl, 4-morpholinyl substituted)
Functional Analogues
A. Pyrazolo[3,4-d]pyrimidine Derivatives
- 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) Structure: Pyrazole-pyrimidine fused system. Activity: Primarily studied for isomerization behavior rather than biological activity .
B. Triazolo[1,5-c]pyrimidine Derivatives
Comparative Analysis Table
Key Findings
Structural Impact on Activity :
- Oxygen vs. Sulfur: Isoxazole derivatives (e.g., Compound 5) show superior cytotoxicity compared to sulfur-containing isothiazolo analogs, likely due to enhanced hydrogen-bonding capacity .
- Substituent Effects: Sulfonamide groups in thiazolo derivatives (e.g., 19a) drastically improve kinase inhibition, whereas hydroxymethyl groups in isoxazolo compounds confer moderate anticancer activity .
Synthetic Accessibility: Isoxazolo[5,4-b]pyridines are synthesized from 3-methylisoxazol-5-amine via cyclization reactions, offering high yields (71–81%) . Thiazolo[5,4-b]pyridines require multistep syntheses but achieve nanomolar potency in enzyme inhibition .
Selectivity Profiles: Pyrrolo[3,2-d]isoxazole derivatives exhibit exceptional selectivity (>10-fold) for cancer cells over normal fibroblasts .
Biological Activity
Isoxazolo[5,4-b]pyridin-3-ylmethanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications, supported by relevant data and case studies.
Structural Characteristics
This compound features a unique fusion of an isoxazole ring and a pyridine ring with a hydroxymethyl group attached to the nitrogen of the pyridine. This structural configuration is crucial for its biological interactions and potential therapeutic applications.
1. Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported that certain derivatives demonstrated cytotoxic effects against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, showing selectivity for cancer cells over normal cells .
2. Antibacterial and Antifungal Properties
This compound has also shown promising antibacterial and antifungal activities. In vitro tests revealed that certain derivatives were effective against common pathogens such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating strong bioactivity.
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | E. coli | 125 | |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide | P. aeruginosa | 250 |
The biological effects of this compound are thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular processes, leading to altered metabolism.
- Receptor Binding : It potentially binds to receptors that regulate cell signaling pathways.
- Gene Expression Modulation : Changes in gene expression profiles have been observed, suggesting a role in cellular regulation.
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of isoxazolo[5,4-b]pyridin derivatives, compounds were tested against various cancer cell lines using the MTT assay. It was found that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics like 5-fluorouracil, indicating their potential as novel anticancer agents .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria. The study highlighted that some compounds showed remarkable activity with MIC values as low as 0.0039 mg/mL against Staphylococcus aureus, underscoring the compound's potential in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
